molecular formula C11H8F3NO2S B14209216 Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate CAS No. 918123-63-4

Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate

Cat. No.: B14209216
CAS No.: 918123-63-4
M. Wt: 275.25 g/mol
InChI Key: ZMPHZVRLNBPKTM-UHFFFAOYSA-N
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Description

Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate is a chemical compound known for its unique structural features and reactivity. It contains an isothiocyanate group and a trifluoromethyl group attached to a benzoate ester. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl alcohol to produce the ester. Finally, the ester is treated with potassium thiocyanate to introduce the isothiocyanate group .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary amines, secondary amines, and thiols are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

    Oxidation and Reduction: Strong oxidizing or reducing agents may be used, depending on the desired transformation.

Major Products Formed

    Thioureas: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Resulting from hydrolysis of the ester group.

Scientific Research Applications

Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce isothiocyanate and trifluoromethyl groups into target molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles in proteins and enzymes.

    Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of stable thiourea derivatives. This reactivity is exploited in various applications, including the modification of proteins and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Similar structure but lacks the ester group.

    Ethyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the isothiocyanate group.

    3-Isothiocyanato-5-(trifluoromethyl)benzoic acid: Similar structure but has a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate is unique due to the presence of both the isothiocyanate and trifluoromethyl groups, which impart distinct reactivity and properties. This combination makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

918123-63-4

Molecular Formula

C11H8F3NO2S

Molecular Weight

275.25 g/mol

IUPAC Name

ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H8F3NO2S/c1-2-17-10(16)7-3-8(11(12,13)14)5-9(4-7)15-6-18/h3-5H,2H2,1H3

InChI Key

ZMPHZVRLNBPKTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N=C=S)C(F)(F)F

Origin of Product

United States

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